Hederagonic acid

Descripción general

Descripción

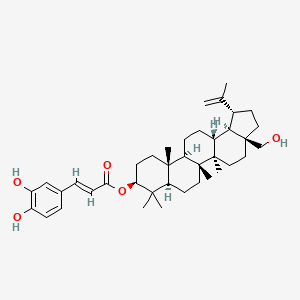

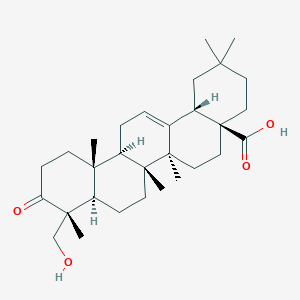

Hederagonic acid, also known as 23-hydroxy-3-oxo-olean-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid based on the oleanane scaffold. This compound is related to hederagenin, which is found in Hedera helix (common ivy). This compound can be accessed from hederagenin via oxidation of the C-3 hydroxy group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthetic approach to hederagonic acid involves several multi-step one-pot reactions, which minimize the number of steps and reduce preparative effort. The synthesis starts from oleanolic acid, a commercially available material. Catalytic C–H functionalization is achieved at unusually low temperatures, allowing this compound to be prepared in as few as four steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of oleanolic acid as a starting material suggests that large-scale production could be feasible, given the availability of oleanolic acid in bulk quantities .

Análisis De Reacciones Químicas

Types of Reactions: Hederagonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of hederagenin to this compound is a key reaction in its synthesis .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium permanganate for oxidation reactions. The reactions are typically carried out at room temperature, which is advantageous for maintaining the stability of the compound .

Major Products: The major product formed from the oxidation of hederagenin is this compound itself. Other products may include derivatives of this compound, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Hederagonic acid has a wide range of scientific research applications. It is used in natural product synthesis and synthetic methodology research. The compound’s biological activities make it a target for developing new molecular drugs, particularly those targeting ion channels . Additionally, this compound and its derivatives have been studied for their anti-inflammatory properties and potential use in treating acute lung injury .

Mecanismo De Acción

The mechanism of action of hederagonic acid involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the nuclear translocation of IRF3 and p65, disrupting the STING/IRF3/NF-κB signaling pathway. This mechanism is crucial for its anti-inflammatory effects .

Comparación Con Compuestos Similares

Hederagonic acid is similar to other pentacyclic triterpenoids, such as hederagenin and oleanolic acid. its unique structure and biological activities distinguish it from these compounds. Hederagenin, for example, is a precursor to this compound and shares a similar oleanane scaffold . Oleanolic acid, on the other hand, is used as a starting material in the synthesis of this compound .

List of Similar Compounds:- Hederagenin

- Oleanolic acid

- Ursolic acid

- Betulinic acid

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXZTKJFWJFMJG-AOIBKUJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of Hederagonic Acid reported in the provided research?

A1: this compound has been identified as a glycogen phosphorylase (GP) inhibitor. [, ] This enzyme plays a crucial role in glucose metabolism by breaking down glycogen. Inhibition of GP could be relevant for managing conditions like type 2 diabetes.

Q2: How potent is this compound as a glycogen phosphorylase inhibitor compared to other similar compounds?

A2: Studies show that this compound exhibits moderate potency in inhibiting glycogen phosphorylase, with an IC50 value ranging from 53 to 103 μmol·L−1. [, ] Interestingly, the addition of a 23-hydroxy or 24-hydroxy group to the oleanane skeleton, as seen in Arjunolic Acid and Bayogenin, appears to negatively impact GP inhibition. []

Q3: Can you describe a notable achievement in the synthesis of this compound?

A3: Researchers have developed a concise semisynthetic route to this compound, achieving the shortest synthesis of this oleanane triterpene to date. [, ] This approach involves several multi-step one-pot reactions, minimizing the total number of steps and simplifying the preparation process. Significantly, it utilizes catalytic C–H functionalization at remarkably low temperatures. []

Q4: Besides its role as a GP inhibitor, has this compound demonstrated other biological activities?

A4: Yes, this compound analogs, structurally modified versions of the parent compound, have shown promise as potent anti-inflammatory agents. [] Furthermore, these analogs demonstrated a protective effect against LPS-induced acute lung injury, suggesting their potential therapeutic application in inflammatory diseases. []

Q5: What is the structural characterization of this compound?

A5: While the provided abstracts lack specific spectroscopic data, this compound is an oleanane-type triterpenoid. Its structure is derived from the oleanane skeleton, a common framework found in numerous natural products. Further investigation into resources like PubChem or ChemSpider would provide the molecular formula, weight, and detailed spectroscopic information.

Q6: Has this compound been identified in any natural sources?

A6: Yes, this compound has been isolated from various plant sources. Researchers identified it in the roots of Pulsatilla cernua, a plant used in traditional Chinese medicine. [] Additionally, it was found in Dipsacus azureus [] and the stem bark of Manilkara zapota. [] This suggests a potential for exploring its traditional medicinal uses for modern applications.

Q7: Are there any studies investigating the environmental impact or degradation of this compound?

A7: Currently, the provided research abstracts do not offer information regarding the environmental impact, degradation pathways, or ecotoxicological effects of this compound. Addressing these aspects would require further research and analysis focusing on the compound's fate and potential effects within ecological systems.

Q8: What are the future directions for research on this compound?

A8: Future research on this compound could explore:

- Structure-Activity Relationship (SAR) studies: Systematically modifying the this compound structure to understand the impact on its potency, selectivity, and other pharmacological properties. [, ]

- Pharmacokinetic and Pharmacodynamic (PK/PD) investigations: Studying the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and understand its behavior in biological systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.